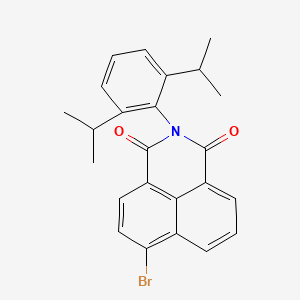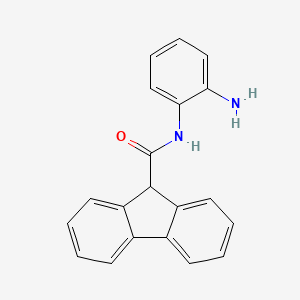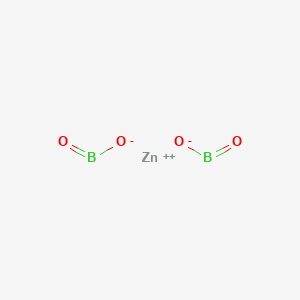
zinc;oxido(oxo)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;oxido(oxo)borane, also known as zinc borate, is a chemical compound with the formula 2ZnO · 3B₂O₃ · 3.5H₂O. It is a white, odorless powder that is primarily used as a flame retardant in various materials. This compound is known for its excellent thermal stability and low toxicity, making it a valuable additive in plastics, rubber, and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;oxido(oxo)borane can be synthesized through several methods, including the reaction of zinc oxide with boric acid under controlled conditions. One common method involves heating a mixture of zinc oxide and boric acid at high temperatures to produce zinc borate. The reaction can be represented as follows:
3ZnO+2H3BO3→2ZnO⋅3B2O3⋅3.5H2O
The reaction is typically carried out at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc oxide and boric acid are mixed and heated. The process involves precise control of temperature and reaction time to ensure high purity and yield. The resulting product is then cooled, ground into a fine powder, and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Zinc;oxido(oxo)borane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and boric acid.
Reduction: It can be reduced to elemental zinc and boron compounds.
Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include zinc oxide, boric acid, and various boron-containing compounds. These products have applications in different fields, including materials science and chemistry .
Scientific Research Applications
Zinc;oxido(oxo)borane has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other boron compounds.
Biology: It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: It is widely used as a flame retardant in plastics, rubber, and textiles, as well as in the production of ceramics and glass .
Mechanism of Action
The mechanism of action of zinc;oxido(oxo)borane involves its ability to release zinc and borate ions when exposed to heat or other stimuli. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to the inhibition of microbial growth and the enhancement of flame retardant properties. The production of reactive oxygen species (ROS) is also a key factor in its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Dimethylzinc: A highly reactive organozinc compound used in organic synthesis.
Zinc isopropoxide: Used as a catalyst in polymerization reactions.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II): Used in the preparation of zinc oxide thin films.
Zinc telluride: A semiconductor material used in optoelectronic devices .
Uniqueness
Zinc;oxido(oxo)borane is unique due to its combination of flame retardant properties, low toxicity, and thermal stability. Unlike other zinc compounds, it can release both zinc and borate ions, providing dual functionality in various applications. Its ability to act as a flame retardant while being environmentally friendly makes it a preferred choice in many industries .
Properties
Molecular Formula |
B2O4Zn |
|---|---|
Molecular Weight |
151.0 g/mol |
IUPAC Name |
zinc;oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Zn/c2*2-1-3;/q2*-1;+2 |
InChI Key |
PZRXQXJGIQEYOG-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)
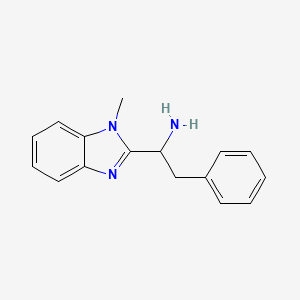
![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
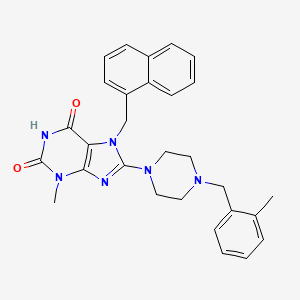
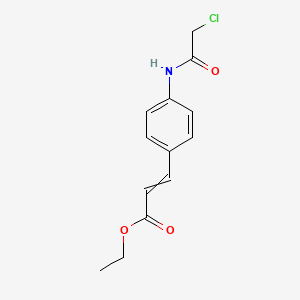
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)

